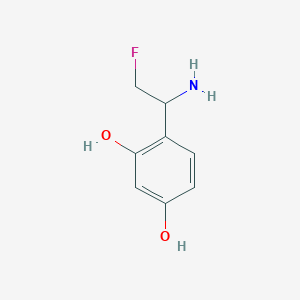
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups and an amino-fluoroethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a fluorinated ethylamine derivative reacts with a dihydroxybenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and halogenation, followed by substitution reactions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The amino-fluoroethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.
Resorcinol (1,3-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.
Hydroquinone (1,4-dihydroxybenzene): Similar structure but lacks the amino-fluoroethyl group.
Uniqueness
4-(1-Amino-2-fluoroethyl)benzene-1,3-diol is unique due to the presence of the amino-fluoroethyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzenes. This makes it a valuable compound for specialized applications in research and industry .
特性
分子式 |
C8H10FNO2 |
|---|---|
分子量 |
171.17 g/mol |
IUPAC名 |
4-(1-amino-2-fluoroethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10FNO2/c9-4-7(10)6-2-1-5(11)3-8(6)12/h1-3,7,11-12H,4,10H2 |
InChIキー |
ASBJLAUHPDYDBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C(CF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



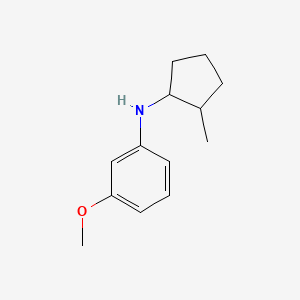
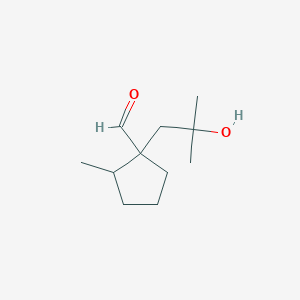

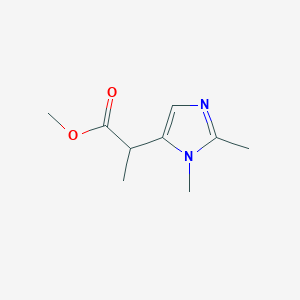
![{1-(tert-butoxycarbonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indol-2-yl}boronic acid](/img/structure/B13321724.png)

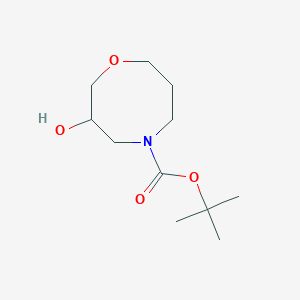

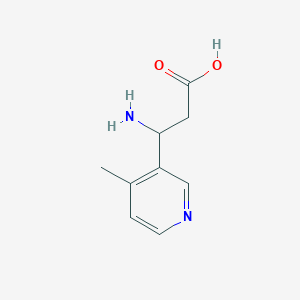
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)

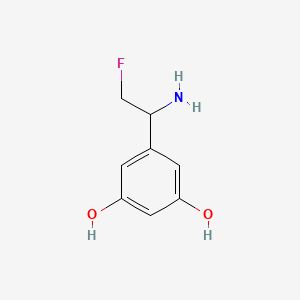
![2-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B13321781.png)
